molecular formula C21H13FN2O B250663 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide

4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide

Cat. No. B250663
M. Wt: 328.3 g/mol
InChI Key: FTVOVJPHZHHIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide, also known as CFBA, is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide is also stable under a wide range of conditions, making it suitable for use in various experiments. However, one limitation of 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide. One area of research is the development of 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide-based organic semiconductors for use in electronic devices. Another area of research is the development of 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide-based drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide involves the reaction of 4-cyano-2-fluorobenzoyl chloride with 9H-fluorene-2-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide.

Scientific Research Applications

4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide has been used in various scientific research studies due to its potential applications in different fields. In the field of organic electronics, 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide has been used as a building block for the synthesis of organic semiconductors for use in electronic devices such as organic light-emitting diodes (OLEDs). 4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide has also been used in the field of medicinal chemistry as a potential drug candidate for the treatment of cancer and other diseases.

properties

Molecular Formula

C21H13FN2O

Molecular Weight

328.3 g/mol

IUPAC Name

4-cyano-N-(9H-fluoren-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C21H13FN2O/c22-20-9-13(12-23)5-7-19(20)21(25)24-16-6-8-18-15(11-16)10-14-3-1-2-4-17(14)18/h1-9,11H,10H2,(H,24,25)

InChI Key

FTVOVJPHZHHIKH-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=C(C=C4)C#N)F

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=C(C=C4)C#N)F

Origin of Product

United States

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